4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that features a pyrrole ring substituted with an ethoxy group at the 3-position and a 4-methylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For example, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions can lead to the formation of the desired pyrrole derivative. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-2H-pyrrol-5-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-ethoxy-1-phenyl-2H-pyrrol-5-one: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of both the ethoxy group and the 4-methylphenyl group in 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one imparts unique chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12-8-13(15)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQNRQIXSHISE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C1)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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